Cas no 13382-43-9 (2-methyl-1,3-benzothiazol-5-amine)

2-Methyl-1,3-benzothiazol-5-amine is a benzothiazole derivative featuring an amine functional group at the 5-position and a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and functionalized benzothiazoles. Its structural framework is valuable for applications in pharmaceuticals, agrochemicals, and materials science, where it may contribute to the synthesis of biologically active molecules or optoelectronic materials. The amine group offers reactivity for further functionalization, enabling tailored modifications. High purity grades are available to ensure consistency in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
2-methyl-1,3-benzothiazol-5-amine structure
13382-43-9 structure
Product Name:2-methyl-1,3-benzothiazol-5-amine
CAS No:13382-43-9
MF:C8H8N2S
MW:164.227519989014
MDL:MFCD00226291
CID:86920
PubChem ID:36229
Update Time:2025-06-13

2-methyl-1,3-benzothiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbenzo[d]thiazol-5-amine
    • 5-Amino-2-methylbenzothiazole
    • 2-methyl-1,3-benzothiazol-5-amine
    • 2-Methyl-5-benzothiazolamine
    • 2-Methyl-5-aminobenzothiazole
    • 5-BENZOTHIAZOLAMINE, 2-METHYL-
    • 5-Benzothiazolamine,2-methyl-(9CI)
    • 5-Amino-2-methyl-1,3-benzothiazole
    • 2-Methyl-1,3-benzothiazol-5-ylamine
    • 2-Methyl-1,3-benzothiazol-5-amine;2-Methylbenzo[d]thiazol-5-amine
    • 5-Amino-2-methylbenzothiazole ,99%
    • 2-methylbenzothiazole-5-ylamine
    • GPWQHYMVUZYWIK-UHFFFAOYSA-N
    • ZERO/004895
    • Cambridge id 5107842
    • 2-methylbenzothiazol-5-amine
    • 5-Benzothiazolamine,2-methyl-
    • 2-Met
    • A806683
    • SY143590
    • 5-amino-2-methylbenzothiazole, AldrichCPR
    • InChI=1/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H
    • EN300-117604
    • Benzo[c]1,2,5-thiadiazole, 5,6-dimethyl-
    • 5-amino-2-methylbenzthiazole
    • 2-Methyl-1,3-benzothiazol-5-amine #
    • DTXSID0065430
    • AS-38727
    • 2-Methyl-benzothiazol-5-ylamine
    • 13382-43-9
    • SCHEMBL297202
    • AKOS000813665
    • FT-0636883
    • AMY335
    • CS-W017900
    • PB48729
    • F3284-7443
    • CHEMBL4793104
    • MFCD00226291
    • DB-042203
    • STK792946
    • 2,1,3-Benzothiadiazole, 5,6-dimethyl-
    • DTXCID3034165
    • 678-795-4
    • MDL: MFCD00226291
    • Inchi: 1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
    • InChI Key: GPWQHYMVUZYWIK-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C=C(C=CC1=2)N

Computed Properties

  • Exact Mass: 164.04100
  • Monoisotopic Mass: 164.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: powder
  • Density: 1.315
  • Melting Point: 215 ºC
  • Boiling Point: 325 ºC
  • Flash Point: 150 ºC
  • PSA: 67.15000
  • LogP: 2.76810
  • Solubility: Not determined

2-methyl-1,3-benzothiazol-5-amine Security Information

2-methyl-1,3-benzothiazol-5-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-methyl-1,3-benzothiazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM158532-5g
2-Methylbenzo[d]thiazol-5-amine
13382-43-9 98%
5g
$206 2021-06-08
Chemenu
CM158532-10g
2-Methylbenzo[d]thiazol-5-amine
13382-43-9 98%
10g
$337 2021-06-08
TRC
M203351-100mg
2-Methyl-1,3-benzothiazol-5-amine
13382-43-9
100mg
$ 50.00 2022-06-04
TRC
M203351-500mg
2-Methyl-1,3-benzothiazol-5-amine
13382-43-9
500mg
$ 65.00 2022-06-04
TRC
M203351-1g
2-Methyl-1,3-benzothiazol-5-amine
13382-43-9
1g
$ 80.00 2022-06-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022223-10g
2-methyl-1,3-benzothiazol-5-amine
13382-43-9 99%
10g
¥1393 2024-05-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022223-2g
2-methyl-1,3-benzothiazol-5-amine
13382-43-9 99%
2g
¥284 2024-05-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022223-50g
2-methyl-1,3-benzothiazol-5-amine
13382-43-9 99%
50g
¥5552 2024-05-26
Chemenu
CM158532-5g
2-Methylbenzo[d]thiazol-5-amine
13382-43-9 98%
5g
$116 2024-08-02
Chemenu
CM158532-25g
2-Methylbenzo[d]thiazol-5-amine
13382-43-9 98%
25g
$503 2024-08-02

2-methyl-1,3-benzothiazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13382-43-9)2-Methylbenzo[d]thiazol-5-amine
Order Number:A806683
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):229.0
Email:sales@amadischem.com

2-methyl-1,3-benzothiazol-5-amine Related Literature

Additional information on 2-methyl-1,3-benzothiazol-5-amine

Recent Advances in the Study of 2-Methyl-1,3-benzothiazol-5-amine (CAS: 13382-43-9) in Chemical Biology and Pharmaceutical Research

The compound 2-methyl-1,3-benzothiazol-5-amine (CAS: 13382-43-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine, characterized by a benzothiazole core, has been identified as a promising scaffold for the synthesis of novel bioactive molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad utility in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 2-methyl-1,3-benzothiazol-5-amine derivatives as selective inhibitors of protein kinases involved in cancer progression. The research team synthesized a series of analogs and evaluated their inhibitory activity against a panel of kinases, identifying several compounds with nanomolar potency. Molecular docking studies revealed that the benzothiazole moiety plays a critical role in binding to the ATP pocket of the target kinases, providing insights for further optimization.

In the context of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 2-methyl-1,3-benzothiazol-5-amine-based compounds against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as confirmed through fluorescence microscopy and membrane permeability assays.

Beyond its therapeutic applications, 2-methyl-1,3-benzothiazol-5-amine has also found use in chemical biology as a fluorescent probe. A recent publication in Analytical Chemistry (2024) described the development of a benzothiazole-based sensor for detecting reactive oxygen species (ROS) in live cells. The probe demonstrated high selectivity for hydroxyl radicals and exhibited a significant fluorescence turn-on response, making it a valuable tool for studying oxidative stress in biological systems.

The synthetic accessibility of 2-methyl-1,3-benzothiazol-5-amine has been another focus of recent research. A 2023 paper in Organic Process Research & Development presented an improved, scalable synthesis route for this compound, addressing previous challenges in yield and purity. The new method employed a one-pot cyclization strategy that reduced the number of purification steps and increased the overall yield to over 80%, facilitating its broader application in drug discovery programs.

Looking forward, the unique properties of 2-methyl-1,3-benzothiazol-5-amine continue to inspire innovative applications across multiple domains of chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in targeted drug delivery systems, as well as its use as a pharmacophore in the design of dual-acting therapeutic agents. The compound's versatility and the growing body of research supporting its various applications suggest that it will remain an important focus of investigation in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13382-43-9)2-Methylbenzo[d]thiazol-5-amine
A806683
Purity:99%
Quantity:25g
Price ($):229.0
Email